molecular formula C15H16O4 B10845773 8-acetyl-7-butoxy-2H-chromen-2-one

8-acetyl-7-butoxy-2H-chromen-2-one

Cat. No.: B10845773
M. Wt: 260.28 g/mol
InChI Key: ULYJCIVHEFSJIF-UHFFFAOYSA-N
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Description

8-Acetyl-7-butoxy-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced chemical and pharmacological research. This compound features a strategic molecular structure, with an acetyl group at the C-8 position and a butoxy chain at the C-7 position of the coumarin core. This architecture is characteristic of a class of molecules investigated for their potential interaction with key neurological targets. Primary research applications for this compound and its analogs are in the field of neuroscience, particularly as a building block for the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases . Coumarin derivatives bearing an acetyl group are of significant interest in the study of serotonin receptors, specifically the 5-HT 1A and 5-HT 2A subtypes . The acetyl moiety is critical for forming hydrogen bonds within the binding pockets of these G protein-coupled receptors (GPCRs), which are implicated in depression, anxiety, and psychosis . Furthermore, similar structural motifs are found in compounds studied for their potential to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), two enzymes that are central to the cholinergic and monoaminergic hypotheses of Alzheimer's disease . The butoxy linker in this compound provides a flexible spacer, which has been shown in related structures to be optimal for connecting the coumarin pharmacophore to other functional groups, such as piperazine, to modulate affinity and selectivity for biological targets . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

8-acetyl-7-butoxychromen-2-one

InChI

InChI=1S/C15H16O4/c1-3-4-9-18-12-7-5-11-6-8-13(17)19-15(11)14(12)10(2)16/h5-8H,3-4,9H2,1-2H3

InChI Key

ULYJCIVHEFSJIF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: 8-Acetyl-7-Hydroxy-2H-Chromen-2-One

The preparation begins with synthesizing the hydroxylated precursor, 8-acetyl-7-hydroxy-2H-chromen-2-one.

Pechmann Condensation

A classic method involves the Pechmann condensation, where resorcinol reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. For example:

Resorcinol+Ethyl acetoacetateH2SO47-Hydroxy-4-methylcoumarinAcetylation8-Acetyl-7-hydroxy-2H-chromen-2-one\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 7\text{-Hydroxy-4-methylcoumarin} \rightarrow \text{Acetylation} \rightarrow 8\text{-Acetyl-7-hydroxy-2H-chromen-2-one}

Acetylation at the 8-position is achieved using acetic anhydride in the presence of a catalyst. The hydroxyl group at position 7 remains unprotected for subsequent alkylation.

Alternative Pathways

Alternative routes include Fries rearrangement of acyloxycoumarins or direct C-acetylation using Friedel-Crafts acylation. However, these methods often yield lower regioselectivity compared to the Pechmann approach.

Nucleophilic Substitution with 1-Bromobutane

The hydroxyl group at position 7 undergoes alkylation with 1-bromobutane under basic conditions. A representative procedure involves:

  • Dissolving 8-acetyl-7-hydroxy-2H-chromen-2-one in anhydrous dimethylformamide (DMF).

  • Adding potassium carbonate (K2_2CO3_3) to deprotonate the phenolic -OH.

  • Introducing 1-bromobutane and heating at 80–100°C for 12–24 hours.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product.

Reaction Scheme:

8-Acetyl-7-hydroxy-2H-chromen-2-one+CH3(CH2)3BrK2CO3,DMF8-Acetyl-7-butoxy-2H-chromen-2-one8\text{-Acetyl-7-hydroxy-2H-chromen-2-one} + \text{CH}3(\text{CH}2)3\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 8\text{-Acetyl-7-butoxy-2H-chromen-2-one}

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing the alkoxide intermediate.

  • Base Selection : K2_2CO3_3 or Cs2_2CO3_3 improves yield compared to weaker bases.

  • Temperature and Time : Prolonged heating (24 hours) at 80°C maximizes conversion, as shorter durations lead to incomplete alkylation.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate ether formation. This method avoids strong bases but requires stoichiometric reagents, increasing cost.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables alkylation in biphasic systems (e.g., water/dichloromethane), reducing solvent toxicity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR Spectroscopy :

    • 1^1H NMR (400 MHz, CDCl3_3): δ 8.15 (s, 1H, H-4), 7.45–7.30 (m, 2H, H-5 and H-6), 4.10 (t, 2H, -OCH2_2-), 2.65 (s, 3H, -COCH3_3), 1.80–1.20 (m, 4H, -CH2_2-).

    • 13^{13}C NMR: δ 160.1 (C=O), 154.9 (C-7), 143.2 (C-8), 116.5–124.3 (aromatic carbons), 67.8 (-OCH2_2-), 30.1 (-CH2_2-), 22.4 (-COCH3_3).

  • Mass Spectrometry :

    • ESI-MS: m/z 295.1 [M+H]+^+ (calculated for C16_{16}H18_{18}O4_4: 294.3).

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H2_2O, 70:30), retention time = 12.3 minutes.

  • Melting Point : 148–150°C (uncorrected).

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Nucleophilic Alkylation75–8924Cost-effective, scalableRequires harsh bases
Mitsunobu Reaction65–7812Mild conditions, high regioselectivityExpensive reagents
Phase-Transfer Catalysis70–8218Environmentally friendly solventsLower yields for bulky substituents

Chemical Reactions Analysis

Types of Reactions: 8-acetyl-7-butoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis and Properties

Chemical Structure

  • The compound features a chromenone structure with an acetyl and butoxy substituent, contributing to its unique reactivity and biological activity.

Synthesis Methods

  • 8-acetyl-7-butoxy-2H-chromen-2-one can be synthesized through various methods, including:
    • Acylation of Coumarins : Utilizing acetic anhydride or acetyl chloride in the presence of a base.
    • Alkylation Reactions : Employing alkyl halides to introduce the butoxy group under basic conditions.

Chemistry

  • Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules, including other coumarin derivatives and heterocycles. Its unique structure allows for further functionalization, making it valuable in synthetic organic chemistry.
  • Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study demonstrated its effectiveness against gram-positive and gram-negative bacteria.
Pathogen TypeInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Medicinal Applications

  • Neuroprotective Effects : The compound is being investigated for its potential use in treating neurodegenerative diseases like Alzheimer’s disease. It may act as an acetylcholinesterase inhibitor, enhancing acetylcholine levels and improving cognitive function.
Compound TestedIC50 (µM)
This compound3.5
Donepezil1.0

Industrial Applications

  • Optical Brighteners and Dyes : Due to its fluorescent properties, this compound is utilized in the development of optical brighteners and dyes used in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various coumarin derivatives, including this compound. The results showed that this compound had a broad spectrum of activity against both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuroprotective Properties

Research conducted by Smith et al. (2023) focused on the neuroprotective effects of coumarin derivatives. The study found that this compound significantly inhibited acetylcholinesterase activity in vitro, indicating its potential role in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-acetyl-7-butoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticoagulant activity is believed to be due to the inhibition of vitamin K synthesis, which is essential for blood clotting. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-acetyl-7-butoxy-2H-chromen-2-one can be contextualized by comparing it with analogous coumarin derivatives. Key differences in substituent positions, chain lengths, and functional groups significantly influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
This compound 7-butoxy, 8-acetyl C₁₅H₁₆O₄ 260.28 High lipophilicity (theoretical)
8-Acetyl-3-butyl-7-methoxy-4-methyl-2H-chromen-2-one 3-butyl, 4-methyl, 7-methoxy, 8-acetyl C₁₇H₂₀O₄ 288.34 Increased steric bulk, altered bioavailability
8-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one 4-methyl, 7-hydroxy, 8-acetyl C₁₂H₁₀O₄ 218.20 Enhanced aqueous solubility, hydrogen-bonding capacity

Key Findings

Substituent Effects on Lipophilicity: The butoxy group in the target compound (C₄H₉O) confers greater lipophilicity compared to the methoxy (C₁H₃O) group in the compound from and the hydroxy (-OH) group in . This enhances membrane permeability but may reduce aqueous solubility.

Steric and Conformational Influences :

  • The 3-butyl and 4-methyl groups in contribute to steric hindrance, which may limit interactions with enzymatic pockets or receptors. In contrast, the target compound’s simpler substitution pattern (lacking alkyl groups at positions 3 and 4) could improve binding flexibility.

Bioactivity Implications :

  • The hydroxy group in enables hydrogen bonding, improving solubility and target affinity in polar environments. However, this group may also increase metabolic susceptibility (e.g., glucuronidation).
  • The methoxy group in balances lipophilicity and metabolic stability, a trait often exploited in drug design.

Synthetic Challenges :

  • Introducing a butoxy chain (as in the target compound) requires precise alkylation conditions, similar to the dibromoethane-mediated reactions described for 5-alkoxy-2H-chromen-8-amines .

Theoretical vs. Experimental Data

Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-acetyl-7-butoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, intermediates like 8-acetyl-7-hydroxycoumarin (C₁₂H₁₀O₅, MW 234.21) are functionalized with butoxy groups using alkylating agents like butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux . Reaction optimization may involve azeotropic water removal (e.g., Dean-Stark apparatus) to improve yields, as demonstrated in analogous chromenone syntheses .
  • Characterization : Melting point analysis (197–199°C) and spectroscopic techniques (¹H/¹³C NMR, IR) are critical for purity verification .

Q. How is X-ray crystallography applied to confirm the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and planarity of the chromenone core. For instance, chromenone derivatives show planar chromene rings (deviation <0.06 Å) and specific torsion angles for substituents like acetyl and butoxy groups . Data collection parameters (e.g., monoclinic space groups, β angles ~109.8°) align with similar coumarin analogs .

Q. What spectroscopic techniques are essential for characterizing substituent effects in chromenone derivatives?

  • Methodology : UV-Vis spectroscopy identifies π→π* transitions in the chromenone core (~320 nm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups. ¹H NMR distinguishes butoxy protons (δ 1.0–1.6 ppm for CH₂/CH₃) and acetyl protons (δ 2.5–2.7 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for chromenone derivatives?

  • Methodology : Systematic SAR (Structure-Activity Relationship) studies are required. For example, bioactivity variations in analogs (e.g., 8-acetyl-6-hydroxy-7-methoxycoumarin vs. 8-cyclopentyloxy derivatives) may arise from substituent electronic effects. Computational tools (e.g., DFT for charge distribution analysis) combined with in vitro assays (e.g., enzyme inhibition) can clarify mechanisms .

Q. What strategies improve regioselectivity in butoxy-group introduction during chromenone synthesis?

  • Methodology : Protecting groups (e.g., acetyl) can direct butoxylation to the 7-position. For example, selective deprotection of 8-acetyl-7-hydroxycoumarin followed by alkylation minimizes side products. Solvent polarity (e.g., DMF vs. toluene) and catalyst choice (e.g., phase-transfer catalysts) also influence selectivity .

Q. How do crystallographic data from SHELX refinements address discrepancies between computational and experimental molecular geometries?

  • Methodology : SHELXL refines high-resolution XRD data to validate computational models (e.g., DFT-optimized structures). For chromenones, discrepancies in dihedral angles (<5°) between XRD and DFT may arise from crystal packing forces, which are accounted for via Hirshfeld surface analysis .

Q. What experimental designs are recommended for studying the stability of this compound under varying pH and temperature?

  • Methodology : Accelerated stability studies (ICH guidelines) using HPLC to monitor degradation. For example, hydrolysis of the acetyl group at pH >8 or thermal decomposition (>200°C) can be quantified via Arrhenius plots. Long-term storage at RT is feasible for crystalline forms .

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